molecular formula C10H13N5O3 B12394600 6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine

6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine

Cat. No.: B12394600
M. Wt: 251.24 g/mol
InChI Key: VGSMHXAPKCTFOZ-JXBXZBNISA-N
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Description

6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine is a nucleoside analog that plays a significant role in various biological processes. It is a derivative of purine, a fundamental component of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine typically involves the glycosylation of a purine base with a deoxyribose sugar. One common method is the Vorbrüggen glycosylation, where the purine base is reacted with a protected deoxyribose derivative in the presence of a Lewis acid catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required standards for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include various purine derivatives with modified functional groups, which can exhibit different biological activities and potential therapeutic applications .

Scientific Research Applications

6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption can lead to the inhibition of cell proliferation, making it a potential candidate for antiviral and anticancer therapies. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and ribonucleotide reductase, thereby affecting the replication and repair of genetic material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine is unique due to its specific amino group and deoxyribose sugar, which confer distinct biological properties. Its ability to be incorporated into nucleic acids and disrupt their function makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

(2R,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)14-4-15(8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5?,6-,7-/m1/s1

InChI Key

VGSMHXAPKCTFOZ-JXBXZBNISA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=NC=NC(=C32)N

Canonical SMILES

C1C(C(OC1N2C=NC3=NC=NC(=C32)N)CO)O

Origin of Product

United States

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